molecular formula C18H16N2O2 B8232529 (4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one

(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one

Cat. No.: B8232529
M. Wt: 292.3 g/mol
InChI Key: DCIGUDLWEJXADL-LVZFUZTISA-N
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Description

(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one typically involves the condensation reaction between 4-ethoxybenzohydrazide and 1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces naphthalen-1-one oxides.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(4-methoxyphenyl)hydrazinylidene]naphthalen-1-one
  • (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one
  • (4E)-4-[(4-bromophenyl)hydrazinylidene]naphthalen-1-one

Uniqueness

(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs.

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-14-9-7-13(8-10-14)19-20-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12,19H,2H2,1H3/b20-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIGUDLWEJXADL-LVZFUZTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C2C=CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/N=C/2\C=CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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